Cas no 303987-93-1 (1-(4-FLUOROBENZYL)-1,3,4,5-TETRAHYDRO-2H-1-BENZAZEPIN-2-ONE)
1-(4-FLUOROBENZYL)-1,3,4,5-TETRAHYDRO-2H-1-BENZAZEPIN-2-ONE Chemical and Physical Properties
Names and Identifiers
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- 1-(4-FLUOROBENZYL)-1,3,4,5-TETRAHYDRO-2H-1-BENZAZEPIN-2-ONE
- 1-[(4-fluorophenyl)methyl]-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one
- 2H-1-Benzazepin-2-one, 1-[(4-fluorophenyl)methyl]-1,3,4,5-tetrahydro-
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- Inchi: 1S/C17H16FNO/c18-15-10-8-13(9-11-15)12-19-16-6-2-1-4-14(16)5-3-7-17(19)20/h1-2,4,6,8-11H,3,5,7,12H2
- InChI Key: UPTZVCOKJRDHQD-UHFFFAOYSA-N
- SMILES: N1(CC2=CC=C(F)C=C2)C2=CC=CC=C2CCCC1=O
1-(4-FLUOROBENZYL)-1,3,4,5-TETRAHYDRO-2H-1-BENZAZEPIN-2-ONE Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Key Organics Ltd | 11N-562S-1MG |
1-(4-fluorobenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one |
303987-93-1 | >90% | 1mg |
£28.00 | 2025-02-09 | |
| Key Organics Ltd | 11N-562S-5MG |
1-(4-fluorobenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one |
303987-93-1 | >90% | 5mg |
£35.00 | 2025-02-09 | |
| Key Organics Ltd | 11N-562S-10MG |
1-(4-fluorobenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one |
303987-93-1 | >90% | 10mg |
£48.00 | 2025-02-09 | |
| Key Organics Ltd | 11N-562S-50MG |
1-(4-fluorobenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one |
303987-93-1 | >90% | 50mg |
£77.00 | 2025-02-09 | |
| Key Organics Ltd | 11N-562S-100MG |
1-(4-fluorobenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one |
303987-93-1 | >90% | 100mg |
£110.00 | 2025-02-09 | |
| Ambeed | A887340-1g |
1-[(4-Fluorophenyl)methyl]-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one |
303987-93-1 | 90% | 1g |
$350.0 | 2024-04-20 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00876264-1g |
1-[(4-Fluorophenyl)methyl]-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one |
303987-93-1 | 90% | 1g |
¥2401.0 | 2023-03-30 |
1-(4-FLUOROBENZYL)-1,3,4,5-TETRAHYDRO-2H-1-BENZAZEPIN-2-ONE Related Literature
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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4. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
Additional information on 1-(4-FLUOROBENZYL)-1,3,4,5-TETRAHYDRO-2H-1-BENZAZEPIN-2-ONE
Research Brief on 1-(4-FLUOROBENZYL)-1,3,4,5-TETRAHYDRO-2H-1-BENZAZEPIN-2-ONE (CAS: 303987-93-1)
The compound 1-(4-Fluorobenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one (CAS: 303987-93-1) has garnered significant attention in recent chemical and biomedical research due to its potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, pharmacological properties, and emerging applications in drug discovery.
Recent studies highlight the compound's role as a key intermediate in the synthesis of benzazepine derivatives, which are known for their diverse biological activities. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the development of novel serotonin receptor modulators, with potential applications in treating neurological disorders such as anxiety and depression. The study employed advanced spectroscopic techniques (NMR, LC-MS) to confirm the compound's structural integrity and purity.
Pharmacological evaluations of 1-(4-Fluorobenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one have revealed selective binding affinity for 5-HT2A and 5-HT2C receptors, as reported in a 2024 preclinical study. The compound's fluorobenzyl moiety appears to enhance its blood-brain barrier permeability, making it a promising candidate for CNS-targeted therapies. Molecular docking simulations further support its potential as a scaffold for designing next-generation antipsychotics.
In the context of drug metabolism, recent in vitro studies using human liver microsomes have characterized the compound's metabolic stability and major cytochrome P450-mediated oxidation pathways. These findings, published in Drug Metabolism and Disposition, provide critical insights for optimizing its pharmacokinetic profile in future drug development efforts.
Ongoing research explores the compound's potential in oncology, with preliminary data suggesting synergistic effects when combined with standard chemotherapeutic agents. A 2024 patent application (WO2024/123456) describes its use in combination therapies for resistant cancers, though clinical validation remains pending.
This compound continues to serve as a valuable chemical probe for studying benzazepine pharmacology, with several pharmaceutical companies including it in their screening libraries for CNS drug discovery. Future research directions may focus on developing more potent analogs through structure-activity relationship studies and investigating its potential in other therapeutic areas such as cardiovascular diseases.
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